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molecular formula C15H10O3 B191432 7-Hydroxyisoflavone CAS No. 13057-72-2

7-Hydroxyisoflavone

Cat. No. B191432
M. Wt: 238.24 g/mol
InChI Key: WMKOZARWBMFKAS-UHFFFAOYSA-N
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Patent
US05247102

Procedure details

A mixture of 20 g (0.0877 mole) 2,4-dihydroxy-phenyl-benzyl-ketone, 20.7 g (0.14 mole) ethyl-orthoformate and 1 ml of morpholine is stirred on a hot water bath. Crystallization starts after heating for 25 minutes. The inert temperature falls back to 87° C. from 96° C. during the reaction. After stirring for 5 hours the reaction mixture is diluted with 48 ml of chloroform and then one may proceed as disclosed in Example 5. 18.9 g of 7-hydroxy-isoflavone are obtained.
Name
2,4-dihydroxy-phenyl-benzyl-ketone
Quantity
20 g
Type
reactant
Reaction Step One
Name
ethyl-orthoformate
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step Two
Yield
90.6%

Identifiers

REACTION_CXSMILES
OC1C=C(O)C=CC=1[CH:9]([C:16]([CH:18]([C:25]1[CH:30]=[CH:29]C(O)=CC=1O)C1C=CC=CC=1)=[O:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH2:33]([O:35][CH:36]([O-])[O-])[CH3:34].N1CC[O:42]CC1>C(Cl)(Cl)Cl>[OH:42][C:29]1[CH:34]=[C:33]2[C:18]([C:16](=[O:17])[C:9]([C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=3)=[CH:36][O:35]2)=[CH:25][CH:30]=1

Inputs

Step One
Name
2,4-dihydroxy-phenyl-benzyl-ketone
Quantity
20 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(C1=CC=CC=C1)C(=O)C(C1=CC=CC=C1)C1=C(C=C(C=C1)O)O
Name
ethyl-orthoformate
Quantity
20.7 g
Type
reactant
Smiles
C(C)OC([O-])[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
48 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred on a hot water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallization
TEMPERATURE
Type
TEMPERATURE
Details
after heating for 25 minutes
Duration
25 min
CUSTOM
Type
CUSTOM
Details
The inert temperature falls back to 87° C. from 96° C. during the reaction
STIRRING
Type
STIRRING
Details
After stirring for 5 hours the reaction mixture
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C(C(=COC2=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g
YIELD: PERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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